N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-9-6-13(23-8-9)15-19-20-16(22-15)18-14(21)11-7-17-12-5-3-2-4-10(11)12/h2-8,17H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQKKCIHWDXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The indole-3-carboxamide moiety is then introduced through a coupling reaction with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiophene rings.
Scientific Research Applications
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Molecular Comparisons
The table below highlights structural and molecular differences between the target compound and selected analogs from literature:
Key Observations:
- Aromatic Substituents : The target compound’s 4-methylthiophene and indole groups contrast with fluorophenyl () or methoxyphenyl () substituents in analogs. Thiophene’s sulfur atom may enhance π-π stacking interactions compared to fluorine or methoxy groups .
- Linker Chemistry : The carboxamide bond in the target compound differs from acetamide () or thioester () linkages, which influence solubility and metabolic stability.
- Heterocycle Core : Substitution of oxadiazole with thiadiazole () alters electronic properties, as sulfur in thiadiazole increases polarizability compared to oxygen in oxadiazole .
Biological Activity
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly noted for its biological activity against various cancer cell lines. The compound integrates an indole moiety with a 1,3,4-oxadiazole ring and a 4-methylthiophenyl substituent, which are known to enhance pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 302.36 g/mol |
| CAS Number | Not specified |
The unique combination of the oxadiazole ring and the indole core contributes to the compound's distinct biological profile compared to other similar compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific pathways involved in tumor growth and proliferation. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including liver (HUH7) and colon (HCT116) cancer cells. In vitro studies revealed lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | <10 | Inhibition of STAT3 signaling pathways |
| HCT116 | <10 | Induction of apoptosis via oxidative stress |
The mechanism by which this compound exerts its effects includes:
- Inhibition of Tumor Pathways : The compound targets the STAT3 signaling pathway, which is often activated in cancers to promote cell survival and proliferation.
- Antioxidant Activity : It may also possess antioxidant properties that help protect normal cells from oxidative damage during treatment.
- Interaction with Molecular Targets : The oxadiazole ring can interact with nucleic acids and thiol-containing enzymes, potentially leading to varied biological effects including antimicrobial and anticancer activities.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyloxazole | Oxadiazole ring with furan | Anticancer activity via STAT3 inhibition |
| N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-y]-indole | Thiadiazole ring | Antimicrobial properties |
| N-[5-(benzothiazolyl)-1,3,4-thiadiazol]-indole | Thiadiazole ring | Inhibitory effects on cancer cell proliferation |
Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxicity of various indole derivatives reported that compounds similar in structure to this compound showed significant cytotoxicity against liver and colon cancer cell lines. The most active compounds exhibited IC50 values lower than 10 µM .
Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound's interaction with the STAT3 pathway could lead to reduced tumor growth in vivo models. This highlights its potential for development as a therapeutic agent targeting resistant cancer types .
Q & A
Q. Key Considerations :
- Optimize reaction time (6–8 hours reflux) and stoichiometry (1:1.1 hydrazide-to-acid ratio) to minimize byproducts.
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .
Advanced: How can computational modeling resolve contradictions in reported biological activities of structurally similar oxadiazole-indole hybrids?
Methodological Answer :
Contradictions in biological data (e.g., antimicrobial vs. enzyme inhibition) arise from substituent effects and assay conditions. Strategies include:
Molecular docking : Compare binding affinities of the 4-methylthiophene substituent with targets like α-glucosidase (PDB: 1XSI) or CB1 receptors (PDB: 5TGZ). For example, bulky substituents (e.g., tert-butyl) enhance CB1 selectivity .
QSAR analysis : Use descriptors like Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -NO₂) with increased LOX inhibition .
Meta-analysis : Cross-reference bioassay protocols (e.g., IC₅₀ values vary with substrate concentration in BChE inhibition assays) .
Q. Example :
| Compound Substituent | Target (IC₅₀, μM) | LogP |
|---|---|---|
| 4-Methylthiophene | α-Glucosidase (12.3) | 2.8 |
| 3-Nitrophenyl | LOX (8.7) | 3.1 |
| 4-Chlorophenyl | BChE (15.2) | 3.4 |
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Q. Methodological Answer :
¹H NMR :
- Oxadiazole NH: δ 8.2–8.5 ppm (singlet, 1H).
- Indole H-2: δ 7.4–7.6 ppm (multiplet) .
¹³C NMR :
- Oxadiazole C-2: δ 165–168 ppm.
- Indole C-3 carbonyl: δ 170–172 ppm .
IR :
- N-H stretch: 3250–3350 cm⁻¹.
- C=O (amide): 1660–1680 cm⁻¹ .
Validation : Compare experimental data with simulated spectra (e.g., Gaussian 16 B3LYP/6-31G*) .
Advanced: How do structural modifications at the oxadiazole 2-position influence cannabinoid receptor selectivity?
Methodological Answer :
The 2-position substituent governs steric and electronic interactions:
Electron-deficient groups (e.g., -Br, -NO₂): Increase CB1 affinity (IC₅₀ < 2 nM) but reduce metabolic stability .
Bulky groups (e.g., tert-butyl): Enhance selectivity (CB2/CB1 > 250) by occupying hydrophobic pockets .
Polar groups (e.g., -OH, -NH₂): Improve solubility but reduce blood-brain barrier penetration.
Q. Case Study :
| Compound | CB1 IC₅₀ (nM) | CB2/CB1 Selectivity |
|---|---|---|
| 4-Methylthiophene | 1.35 | 286 |
| 4-Bromophenyl | 1.46 | 256 |
| 3-Nitrophenyl | 3.21 | 142 |
Basic: What are standard protocols for assessing antitumor activity in vitro?
Q. Methodological Answer :
Cell lines : Use MCF-7 (breast) and HepG2 (liver) cancer cells with doxorubicin as a positive control.
MTT assay :
- Seed cells (5×10³/well) in 96-well plates.
- Treat with compound (1–100 μM) for 48 hours.
- Measure absorbance at 570 nm (reference: 630 nm) .
IC₅₀ calculation : Fit data to a sigmoidal dose-response curve (GraphPad Prism).
Q. Data Interpretation :
- IC₅₀ < 10 μM: High potency.
- Compare with structurally similar compounds (e.g., 8h in : IC₅₀ = 8.7 μM).
Advanced: How can contradictory solubility data be resolved for oxadiazole-indole hybrids?
Methodological Answer :
Contradictions arise from:
Solvent polarity : Use Hansen solubility parameters (δD, δP, δH) to predict solubility in DMSO vs. ethanol .
pH effects : Protonate the indole NH (pKa ≈ 5.6) in acidic buffers to enhance solubility.
Crystallinity : Amorphous solids (e.g., compound 8d in ) exhibit higher solubility than crystalline forms.
Q. Experimental Design :
- Conduct equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Use HPLC-UV to quantify solubility (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
